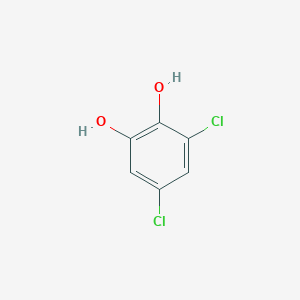

3,5-Dichlorocatéchol

Vue d'ensemble

Description

3,5-Dichlorocatechol is a chemical compound with the molecular formula C6H4Cl2O2. It is a dichlorinated derivative of catechol, carrying chloro groups at positions 3 and 5 on the benzene ring. This compound is known for its role in various biochemical and industrial processes .

Applications De Recherche Scientifique

3,5-Dichlorocatechol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its role in the biodegradation of chlorinated aromatic compounds by microorganisms.

Medicine: It is investigated for its potential use in developing pharmaceuticals.

Industry: It is used in the production of dyes, pesticides, and other industrial chemicals

Mécanisme D'action

Target of Action

The primary target of 3,5-Dichlorocatechol is the enzyme chlorocatechol 1,2-dioxygenase . This enzyme is found in certain bacteria, such as Alcaligenes eutrophus JMP 134 and Pseudomonas chlororaphis RW71 , which use 3,5-Dichlorocatechol as their sole carbon and energy sources . The role of this enzyme is to catalyze the degradation of 3,5-Dichlorocatechol, a process that is essential for these bacteria to survive .

Mode of Action

3,5-Dichlorocatechol interacts with its target enzyme, chlorocatechol 1,2-dioxygenase, by serving as a substrate for the enzyme . The enzyme catalyzes the ortho-dechlorination of 3,5-Dichlorocatechol, leading to the formation of 2,4-Dichloro-cis,cis-muconate . This is a key step in the degradation pathway of 3,5-Dichlorocatechol .

Biochemical Pathways

The degradation of 3,5-Dichlorocatechol involves a biochemical pathway known as the chlorocatechol oxidative pathway . In this pathway, 3,5-Dichlorocatechol is first converted into 2,4-Dichloro-cis,cis-muconate by the action of chlorocatechol 1,2-dioxygenase . The 2,4-Dichloro-cis,cis-muconate is then further degraded into simpler compounds, ultimately leading to the formation of maleylacetate . This pathway allows the bacteria to utilize 3,5-Dichlorocatechol as a source of carbon and energy .

Pharmacokinetics

Its metabolism primarily occurs in bacteria capable of utilizing it as a carbon source, as described above . The impact of these properties on its bioavailability remains to be determined.

Result of Action

The action of 3,5-Dichlorocatechol results in its degradation into simpler compounds, ultimately leading to the formation of maleylacetate . This process allows bacteria to utilize 3,5-Dichlorocatechol as a source of carbon and energy . On a molecular level, this involves the breaking of the aromatic ring of 3,5-Dichlorocatechol and the removal of the chlorine atoms .

Action Environment

The action of 3,5-Dichlorocatechol is influenced by various environmental factors. For instance, the presence of other carbon sources can affect the utilization of 3,5-Dichlorocatechol by bacteria . Additionally, the pH and temperature of the environment can influence the activity of the enzymes involved in the degradation of 3,5-Dichlorocatechol

Analyse Biochimique

Biochemical Properties

3,5-Dichlorocatechol is involved in biochemical reactions, particularly in degradation pathways. It is metabolized by Alcaligenes eutrophus JMP 134, where 2,4-Dichloro-cis,cis-muconate is established as a ring cleavage product in the degradation of 3,5-Dichlorocatechol . This suggests that 3,5-Dichlorocatechol interacts with specific enzymes in Alcaligenes eutrophus JMP 134 to facilitate its degradation.

Cellular Effects

The cellular effects of 3,5-Dichlorocatechol are primarily observed through its degradation products. The degradation of 3,5-Dichlorocatechol by enzymes of 3-chlorobenzoate-grown cells of Pseudomonas sp. strain B13 has been studied

Molecular Mechanism

The molecular mechanism of 3,5-Dichlorocatechol involves its degradation by specific enzymes. In Alcaligenes eutrophus JMP 134, 2,4-Dichloro-cis,cis-muconate is established as a ring cleavage product in the degradation of 3,5-Dichlorocatechol . This suggests that 3,5-Dichlorocatechol may bind to specific enzymes, leading to its degradation and the production of 2,4-Dichloro-cis,cis-muconate.

Temporal Effects in Laboratory Settings

It is known that 3,5-Dichlorocatechol is involved in degradation pathways, suggesting that it may degrade over time .

Metabolic Pathways

3,5-Dichlorocatechol is involved in degradation pathways. In Alcaligenes eutrophus JMP 134, it is metabolized into 2,4-Dichloro-cis,cis-muconate . This suggests that 3,5-Dichlorocatechol interacts with specific enzymes in these metabolic pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,5-Dichlorocatechol can be synthesized through the chlorination of catechol. The process involves the reaction of catechol with chlorine gas in the presence of a catalyst, such as ferric chloride, under controlled conditions. The reaction typically proceeds at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, 3,5-Dichlorocatechol is produced using similar chlorination methods but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then separated and purified using distillation and crystallization techniques .

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dichlorocatechol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form chlorinated quinones.

Reduction: It can be reduced to form chlorinated hydroquinones.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Chlorinated quinones.

Reduction: Chlorinated hydroquinones.

Substitution: Various substituted catechols depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,4-Dichlorocatechol

- 4,5-Dichlorocatechol

- 2,3-Dichlorocatechol

Comparison

3,5-Dichlorocatechol is unique due to the specific positions of the chlorine atoms on the benzene ring, which influence its chemical reactivity and interactions with enzymes. Compared to other dichlorocatechols, it has distinct properties that make it suitable for specific applications in biodegradation and industrial processes .

Propriétés

IUPAC Name |

3,5-dichlorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXYVLIPQMXCBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074509 | |

| Record name | 3,5-Dichlorocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13673-92-2 | |

| Record name | 3,5-Dichlorocatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13673-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichlorocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013673922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichlorocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichlorocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 3,5-Dichlorocatechol (3,5-DCC) and why is it relevant?

A1: 3,5-Dichlorocatechol (3,5-DCC) is a chlorinated aromatic compound often identified as a key intermediate in the microbial degradation of various environmental pollutants, including herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and chlorinated benzenes. [, , , , , , , , , , , ] Understanding its properties and behavior is crucial for developing effective bioremediation strategies.

Q2: How does 3,5-DCC fit into the degradation pathway of 2,4-D?

A2: 2,4-D is initially converted to 2,4-dichlorophenol (2,4-DCP) through ether bond cleavage. 2,4-DCP is then hydroxylated to form 3,5-DCC. [, , , ] This conversion is often catalyzed by enzymes like 2,4-dichlorophenol hydroxylase. [, , ]

Q3: Are there alternative pathways for 3,5-DCC degradation?

A4: Yes, some bacteria utilize a meta-cleavage pathway, producing 2-hydroxy-3,5-dichloro-6-oxo-hexa-2,4-dienoic acid as a ring fission product. [] Additionally, Achromobacter sp. can co-metabolize 3,5-DCC via catechol 1,6-oxygenase, yielding 3,5-dichloro-2-hydroxymuconic semialdehyde. []

Q4: How does the structure of 3,5-DCC influence its degradation?

A5: The position of chlorine atoms on the catechol ring significantly affects the degradation pathway and the enzymes involved. [, , ] For instance, 4-chlorocatechol is degraded via 4-carboxymethylenbut-2-en-4-olide, while 3-chlorocatechol leads to the formation of 2-halomuconic acids. []

Q5: How do chlorocatechol 1,2-dioxygenases interact with 3,5-DCC?

A6: Chlorocatechol 1,2-dioxygenases are iron-containing enzymes that catalyze the ortho-cleavage of the aromatic ring in 3,5-DCC. [, , , ] These enzymes exhibit varying substrate specificities, with some showing a preference for specific dichlorocatechols. [, ]

Q6: What determines the substrate specificity of chlorocatechol 1,2-dioxygenases?

A7: Studies suggest that specific amino acid residues in the active site of these enzymes play a crucial role in substrate binding and orientation, influencing their specificity towards different dichlorocatechols. []

Q7: Have any specific amino acid residues been identified as crucial for 3,5-DCC degradation?

A8: Yes, research on the chlorocatechol 1,2-dioxygenases CbnA and TcbC revealed that amino acids at positions 48, 52, and 73 significantly influence their preference for 3,5-DCC or 3,4-dichlorocatechol. [] Particularly, the presence of leucine at position 48 and isoleucine at position 73 seems to favor 3,5-DCC degradation. []

Q8: Can the activity of chlorocatechol 1,2-dioxygenases be modulated?

A9: Yes, studies have demonstrated that modifying specific amino acid residues through site-directed mutagenesis can alter the substrate specificity and activity of these enzymes. [] This finding has implications for developing engineered enzymes with enhanced degradation capabilities for specific chlorinated pollutants.

Q9: Are there any known inhibitors of 3,5-DCC degradation?

A10: While specific inhibitors haven't been extensively studied, the presence of certain chlorobenzoates, particularly 3,5-dichlorobenzoate, has been shown to inhibit the degradation of ortho-substituted benzoates, potentially impacting 3,5-DCC degradation. []

Q10: Can 3,5-DCC itself be toxic to microorganisms?

A11: Yes, 3,5-DCC exhibits toxicity towards bacteria like Escherichia coli, primarily through membrane disruption. [] Its toxicity increases with the degree of chlorination, suggesting that highly chlorinated catechols pose a greater risk. []

Q11: How does 3,5-DCC interact with cellular membranes?

A12: At neutral pH, 3,5-DCC acts as an uncoupler of oxidative phosphorylation, disrupting energy production in the cell. [] This effect is thought to be related to its ability to disrupt membrane potential. []

Q12: Does the presence of other compounds influence 3,5-DCC toxicity?

A13: Interestingly, copper ions have been found to have contrasting effects on the toxicity of different chlorocatechols. [] While copper enhances the toxicity of catechol and 4-monochlorocatechol, it reduces the toxicity of 3,5-DCC and other highly chlorinated catechols. []

Q13: What is the molecular formula and weight of 3,5-DCC?

A14: The molecular formula of 3,5-DCC is C6H4Cl2O2, and its molecular weight is 179.00 g/mol. []

Q14: What analytical techniques are used to identify and quantify 3,5-DCC?

A15: Common techniques include gas chromatography-mass spectrometry (GC-MS) [, , ], high-performance liquid chromatography (HPLC) [, ], and gas chromatography with electron capture detection (GC-ECD). []

Q15: Are there any validated analytical methods for 3,5-DCC analysis?

A16: While specific validated methods might vary based on the matrix and research goals, analytical techniques like GC-MS and HPLC are routinely validated for accuracy, precision, and specificity. [, ]

Q16: What are the environmental concerns associated with 3,5-DCC?

A17: Although 3,5-DCC is an intermediate in the biodegradation of certain pollutants, its accumulation can be toxic to various organisms. [, ] Therefore, understanding its fate and transport in the environment is crucial for ecological safety.

Q17: How is 3,5-DCC typically removed from contaminated environments?

A18: Bioremediation, using microorganisms capable of degrading 3,5-DCC, is a promising approach for removing it from contaminated water and soil. [, , , ]

Q18: Are there any alternative strategies for 3,5-DCC removal?

A19: Yes, advanced oxidation processes, such as photocatalysis using titanium dioxide (TiO2) or zinc oxide (ZnO) nanoparticles, have shown potential for the degradation and mineralization of 3,5-DCC. [, ]

Q19: Can 3,5-DCC be formed abiotically in the environment?

A21: Yes, research suggests that carbon suboxide, a highly reactive intermediate formed during the abiotic degradation of aromatic compounds in soil, can potentially react with water to form malonic acid, which could further degrade to 3,5-DCC. [] This process highlights the complexity of abiotic and biotic degradation pathways in the environment.

Q20: What are the future directions for research on 3,5-DCC?

A22: Further investigation into the diversity and metabolic capabilities of 3,5-DCC-degrading microorganisms, along with the development of engineered enzymes with enhanced degradation activity, will be crucial for improving bioremediation strategies. [, ] Additionally, exploring the potential of combined biological and physicochemical treatment methods could offer efficient solutions for removing 3,5-DCC and related chlorinated compounds from the environment. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B76801.png)

![3-[Chloro(methyl)phosphoryl]propanoyl chloride](/img/structure/B76802.png)